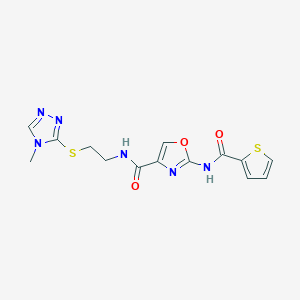
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6O3S2 and its molecular weight is 378.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, a novel compound featuring a triazole moiety, has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies.
Synthesis
The compound can be synthesized through multi-step reactions involving the formation of thiophene and oxazole derivatives. The synthesis typically involves:
- Formation of the Triazole Ring : Utilizing 4-methyl-4H-1,2,4-triazole-3-thiol as a starting material.
- Coupling Reactions : Employing various coupling agents to attach the thiophene and oxazole moieties.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against these pathogens .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Antifungal Activity
The compound also exhibits antifungal properties. In a study assessing its efficacy against Candida albicans, an MIC of 8 µg/mL was recorded .
Anticancer Potential
Recent investigations have highlighted the anticancer activity of similar triazole derivatives. The compound was evaluated for its cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 25 |
| A549 | 30 |
The biological activity is attributed to the structural features of the compound:
- Triazole Moiety : Known for its ability to inhibit fungal cytochrome P450 enzymes.
- Thiophene Ring : Contributes to enhanced lipophilicity, facilitating cell membrane penetration.
Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial activity of triazole derivatives, including our compound. The results indicated that modifications in the substituents on the triazole ring significantly impacted antibacterial potency .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized several triazole derivatives and tested them against multiple cancer cell lines. The findings revealed that compounds with similar structural features to this compound showed promising results in inhibiting tumor growth .
Propiedades
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S2/c1-20-8-16-19-14(20)25-6-4-15-11(21)9-7-23-13(17-9)18-12(22)10-3-2-5-24-10/h2-3,5,7-8H,4,6H2,1H3,(H,15,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFFSDANBQHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














